![molecular formula C22H16Cl2FN5O3S B2617789 N-(3,4-dichlorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide CAS No. 852170-17-3](/img/structure/B2617789.png)
N-(3,4-dichlorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
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Description
Scientific Research Applications
Enzyme Inhibition and Antitumor Activity
Compounds with a similar structure have been synthesized as potential inhibitors of thymidylate synthase (TS), a key enzyme in the DNA synthesis pathway, indicating their potential as antitumor and antibacterial agents. Analogues containing dichlorophenyl and fluorophenyl groups have shown significant potency against human TS, which suggests their potential application in cancer therapy due to their ability to inhibit DNA synthesis in rapidly dividing cells (Gangjee et al., 1996).
Peripheral Benzodiazepine Receptor Interaction
The study of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, which share a core structural similarity, found high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). This highlights the potential for these compounds to be used in imaging and treatment of neurodegenerative disorders by targeting PBR expression (Fookes et al., 2008).
Spectroscopic Characterization and Structural Analysis
Vibrational spectroscopic studies using Raman and Fourier transform infrared spectroscopy, complemented by quantum computational approaches, have characterized similar molecules. These studies provide insights into the molecular structure, including equilibrium geometry and intramolecular interactions, which are essential for understanding the chemical behavior and reactivity of these compounds. Such detailed analysis aids in the design and synthesis of new derivatives with improved pharmacokinetic properties (Jenepha Mary et al., 2022).
Antiviral and Antimicrobial Applications
Research into compounds with similar structures has also explored their potential as antiviral and antimicrobial agents. For example, quantum chemical insights into the structure and interactions of a novel anti-COVID-19 molecule highlight its ability to bind strongly to the SARS-CoV-2 protease, indicating potential antiviral applications. This study utilized density functional theory (DFT) calculations, vibrational spectroscopy, and molecular docking to predict the compound's pharmacokinetic properties and antiviral potency (Mary et al., 2020).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2FN5O3S/c1-29-19-17(21(32)30(2)22(29)33)20(28-18(27-19)11-3-5-12(25)6-4-11)34-10-16(31)26-13-7-8-14(23)15(24)9-13/h3-9H,10H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDOPQGNOGQDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
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